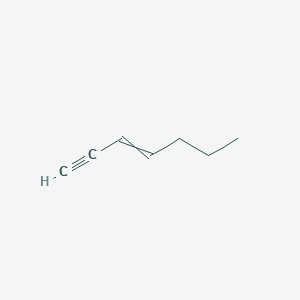
3-Hepten-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hepten-1-yne is an organic compound with the molecular formula C7H10. It is an unsaturated hydrocarbon featuring both a double bond and a triple bond in its structure, making it part of the enyne family. The presence of these multiple bonds gives this compound unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hepten-1-yne can be synthesized through various methods. One common approach involves the isomerization of enyne-group containing compounds in superbasic media such as sodium ethylenediamine (NaEDA) or ethylenediamine (EDA). For example, the isomerization of (Z, E)-2-octen-4-yn-1-ol to (Z, E)-5-octen-7-yn-1-ol has been successfully achieved using NaEDA/EDA .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 3,3-dimethyl-1-butyne with sodium amide followed by methyl iodide can yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hepten-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and bases such as sodium amide (NaNH2) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
Wissenschaftliche Forschungsanwendungen
3-Hepten-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving unsaturated hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hepten-1-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of diverse products. For example, in hydrogenation reactions, the triple bond is reduced to a double bond or a single bond, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptyne: An alkyne with a single triple bond.
3-Heptene: An alkene with a single double bond.
1-Heptene: An alkene with a double bond at the terminal position.
Uniqueness
3-Hepten-1-yne is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
Eigenschaften
CAS-Nummer |
2806-40-8 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
hept-3-en-1-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,5,7H,4,6H2,2H3 |
InChI-Schlüssel |
LXPWTZWMHUCANN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



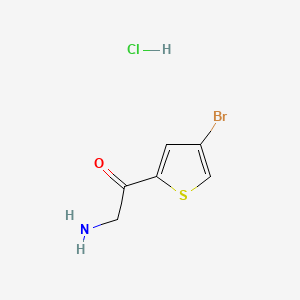

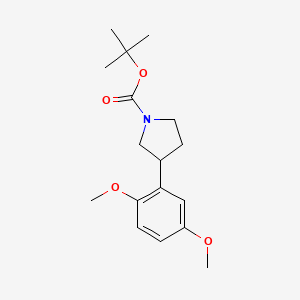
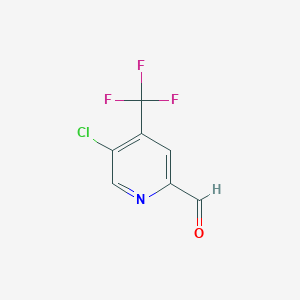
![2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)
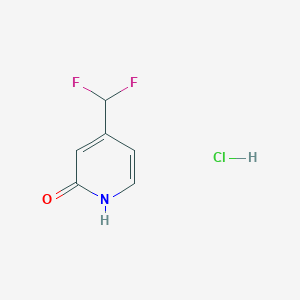

![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
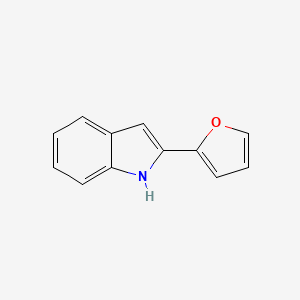
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)

![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
